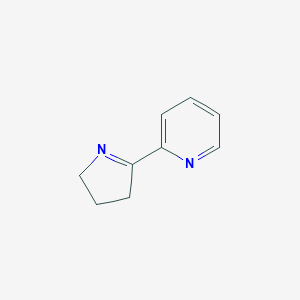

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOSBQIPCBNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309009 | |

| Record name | o-Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-27-5 | |

| Record name | 4593-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4 Dihydro 2h Pyrrol 5 Yl Pyridine and Its Derivatives

Established Synthetic Routes for the Dihydropyrrole Moiety

The formation of the 3,4-dihydro-2H-pyrrole ring, a core component of the target molecule, can be achieved through several established cyclization strategies. These methods often start from acyclic precursors containing the necessary functionalities to facilitate ring closure.

Cyclization Reactions for 3,4-dihydro-2H-pyrrole-2-carboxylic acid Derivatives

A prominent pathway to dihydropyrrole systems involves the cyclization of precursors that lead to derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid. mdpi.com These derivatives are valuable intermediates that can be further elaborated to the target structure.

The intramolecular cyclization of bifunctional compounds is a fundamental and widely employed strategy for the synthesis of the dihydropyrrole ring. mdpi.com This approach relies on the reaction between two reactive functional groups within the same molecule to form the heterocyclic ring.

Key bifunctional precursors for dihydropyrrole synthesis include:

Aminoaldehydes and Aminoketones: These compounds can undergo intramolecular condensation to form the imine bond of the dihydropyrrole ring. mdpi.comnih.gov

Oxime Esters: Palladium-catalyzed cyclizations of oxime esters with alkenes provide an efficient route to dihydropyrroles. acs.orgorganic-chemistry.orgrsc.orgrsc.org This method can be controlled to favor the formation of chiral dihydropyrroles over pyrroles. organic-chemistry.org Copper catalysis has also been shown to be effective for these aza-Heck type cyclizations. rsc.org

Oxoesters with Nitro-groups: The reduction of a nitro group to an amine in the presence of a ketone or aldehyde functionality can trigger a spontaneous cyclization to form the dihydropyrrole ring. nih.gov

| Precursor Type | Reaction Type | Catalyst/Reagent | Product |

| Aminoaldehydes/Aminoketones | Intramolecular Condensation | - | 3,4-dihydro-2H-pyrrole |

| Oxime Esters | Aza-Heck Cyclization | Palladium or Copper | 3,4-dihydro-2H-pyrrole |

| Oxoesters with Nitro-groups | Reductive Cyclization | Reducing Agent (e.g., Ni) | 3,4-dihydro-2H-pyrrole |

1,3-Dipolar cycloaddition reactions offer a powerful and stereocontrolled method for the construction of five-membered heterocyclic rings, including the dihydropyrrole system. mdpi.comresearchgate.netwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org

Azomethine ylides are commonly used as the 1,3-dipole for the synthesis of pyrrolidine (B122466) and dihydropyrrole derivatives. These can be generated in situ and react with various dipolarophiles to afford the desired heterocyclic products. nih.govrsc.org The reaction often exhibits high regioselectivity and stereoselectivity, making it a valuable tool in asymmetric synthesis. wikipedia.orgnih.gov

The O'Donnell amino acid synthesis provides a versatile method for preparing α-amino acids through the alkylation of Schiff bases derived from glycine (B1666218) esters. organic-chemistry.org This methodology has been adapted for the synthesis of Δ1-pyrrolines (3,4-dihydro-2H-pyrroles). mdpi.com

In this approach, Schiff bases of α-iminoesters or α-iminonitriles act as anionic synthons. mdpi.com They undergo a Michael addition to α,β-unsaturated carbonyl compounds, followed by an intramolecular cyclization to yield the Δ1-pyrroline ring system. mdpi.com This method allows for the diastereoselective or enantioselective synthesis of substituted pyrrolines. mdpi.com

Cyclocondensation of Enones with Aminoacetonitrile for 3,4-dihydro-2H-pyrrole-2-carbonitriles

A straightforward route to 3,4-dihydro-2H-pyrrole-2-carbonitriles involves the cyclocondensation of enones with aminoacetonitrile. beilstein-journals.orgfigshare.comacs.orgnih.govacs.org This reaction proceeds through the formation of a 2-azapentadienyl anion, which then undergoes an electrocyclic ring closure. figshare.comacs.orgacs.org

The resulting 3,4-dihydro-2H-pyrrole-2-carbonitriles are stable compounds that can serve as precursors to other substituted pyrroles and dihydropyrroles. beilstein-journals.orgfigshare.comacs.org For instance, they can be converted to 2,4-disubstituted pyrroles through microwave-induced dehydrocyanation. beilstein-journals.org

Methodologies for Constructing the Pyridine (B92270) Moiety within the Hybrid Structure

While the construction of the dihydropyrrole ring is a common strategy, an alternative approach involves forming the pyridine ring onto a pre-existing pyrrolidine or dihydropyrrole scaffold. This is particularly relevant for the synthesis of more complex derivatives of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.

One such method involves a multicomponent reaction. For example, a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines can afford polyfunctionalized tetrahydrocyclopenta rsc.orgfigshare.compyrrolo[2,3-b]pyridines. beilstein-journals.org While this example leads to a more complex fused system, the underlying principle of constructing the pyridine ring through a cycloaddition or condensation process onto a pyrrole-type precursor is a viable synthetic strategy.

Ring-Closing Reactions Involving Pyridine Formation

The construction of the pyridine ring is a fundamental strategy in the synthesis of pyridinyl-heterocycles. Various methods have been developed that could be adapted for the synthesis of the target compound, starting from a suitable pyrrolidine precursor.

One classic approach involves passing acetylene (B1199291) and hydrogen cyanide over a hot tube, though this is more suited for industrial-scale synthesis of the basic pyridine structure. slideshare.net More sophisticated methods rely on cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, can form a six-membered ring, which can be a pyridine, from a diene and a dienophile. nih.gov Enzymes known as Diels-Alderases can catalyze such reactions in biosynthetic pathways. nih.gov

Other strategies involve the transformation of other heterocyclic rings into pyridines. For instance, pyrimidines can be converted into pyridines, although this often requires drastic conditions with weak nucleophiles or milder conditions if the pyrimidine (B1678525) ring is activated, for example, by N-alkylation. wur.nl A general synthetic route to substituted pyridines involves the ring-closing metathesis (RCM) of nitrogen-containing dienes, followed by oxidation or elimination steps. organic-chemistry.org A versatile one-pot synthesis of polysubstituted pyridines proceeds through a sequence of a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization. organic-chemistry.org

Non-enzymatic pathways for pyridine ring formation have also been observed, particularly from precursors containing a 1,5-dicarbonyl moiety that can react with ammonia (B1221849) to form the pyridine ring. nih.gov This suggests that a pyrrolidine derivative functionalized with a 1,5-dicarbonyl group could be a viable precursor for cyclization to form the 2-(pyrrolidin-5-yl)pyridine core.

Strategies for Introducing Pyridine Rings into Pre-formed Pyrroline (B1223166) Structures

An alternative to forming the pyridine ring is to couple a pyridine unit to a pre-existing pyrroline or pyrrole (B145914) ring. This is often achieved through modern cross-coupling reactions.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic systems. Iron-catalyzed direct C-2 coupling of pyrroles with heteroarylboronic acids represents a promising, environmentally benign method. digitellinc.com This approach avoids the use of expensive and more toxic palladium catalysts and can be performed under air-stable conditions. digitellinc.com The reaction of a pre-formed 3,4-dihydro-2H-pyrrole, potentially as a boronic acid or ester derivative, with a halogenated pyridine (or vice versa) under such catalytic conditions would directly yield the target compound.

Lithiation of a protected pyrrole or pyrrolidine ring followed by reaction with a pyridine-based electrophile is another viable strategy. For example, lithiation at the 5-position of a pyrimidine ring has been used to introduce substituents, a technique that could be conceptually applied to a pyrrolidine system to introduce a pyridine ring. clockss.org

The following table summarizes key coupling reactions applicable to pyridine ring introduction.

| Catalyst System | Reactants | Product Type | Key Features |

| Iron Catalyst | Pyrrole & Heteroarylboronic Acid | C-2 Coupled Biaryl | Air-stable, low cost, minimal toxicity. digitellinc.com |

| Palladium Catalyst | N-Allylamines & Allylic Alcohols | 2-Substituted Pyrroles | General synthesis with water and ethene as byproducts. organic-chemistry.org |

| Copper Hydride (CuH) | Enynes & Nitriles | Polysubstituted Pyrroles | Mild conditions, excellent functional group compatibility. nih.govacs.orgmit.edu |

Direct and Indirect Synthetic Approaches to this compound

The synthesis of the title compound can be approached through either linear, multi-step sequences or more convergent one-pot strategies.

Multi-step Synthetic Sequences

Multi-step syntheses allow for the careful and controlled construction of the molecule. A highly versatile method for creating the 3,4-dihydro-2H-pyrrole core involves a three-component reaction between a ketone, an aldehyde, and a nitroalkane. nih.govnih.gov This sequence typically involves an initial aldol (B89426) condensation and Michael addition to form a nitro ketone intermediate. nih.govresearchgate.net Subsequent hydrogenation of the nitro group, catalyzed by an earth-abundant metal like nickel, leads to an amine which then undergoes intramolecular cyclization to form the 3,4-dihydro-2H-pyrrole ring. nih.govnih.govresearchgate.net This method is notable for its broad scope and the use of inexpensive starting materials. nih.govresearchgate.net

For the specific synthesis of this compound, one could envision using a pyridine-containing ketone or aldehyde in this sequence. Another approach involves the rhodium-catalyzed linear selective hydroacylation of allylic amines with aldehydes, which produces functionalized enones that can be cyclized to dihydropyrroles upon treatment with acid. nih.gov

A two-step synthesis for related pyrrolopyrimidinone derivatives involves the lithiation of a substituted pyrimidine followed by a reaction with an α-keto ester. clockss.org The resulting intermediate is then treated with a primary amine to afford the final product. clockss.org This highlights a modular approach where different components can be varied.

One-Pot Reaction Strategies for Related Pyrrolopyridinones

One-pot reactions offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot strategies have been developed for related fused heterocyclic systems that share structural motifs with the target compound.

For instance, a one-pot protocol for synthesizing fused pyrrolopiperazines with complete diastereoselectivity has been developed, combining an Ugi reaction with a spontaneous enamine alkylation. nih.gov Similarly, substituted pyrrole[3,4-d]pyridazinones have been accessed via a one-pot directed lithiation/alkylation that also prompts in-situ cleavage of a protecting group. nih.gov Multicomponent reactions (MCRs) are particularly powerful in this regard. The synthesis of novel dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones was achieved by refluxing 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester in the presence of a piperidine (B6355638) catalyst. nih.gov

These examples demonstrate the power of domino and multicomponent reactions to construct complex heterocyclic systems, including those containing pyridine or pyrrole rings, in a single synthetic operation. researchgate.netmdpi.comrsc.org

Metal-Catalyzed Coupling Reactions in Pyrrole/Pyridine Synthesis

Metal catalysis is central to many modern synthetic strategies for pyrroles and pyridines. As mentioned, iron-catalyzed coupling of pyrroles with heteroarylboronic acids is a green and efficient method. digitellinc.com Beyond iron, other transition metals are widely used.

Copper-hydride (CuH) catalysis enables the coupling of enynes and nitriles to produce a variety of polysubstituted N-H pyrroles with high regioselectivity under mild conditions. nih.govacs.orgmit.edu Zinc iodide and rhodium complexes have been shown to effectively catalyze the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.org Palladium catalysts are used in the annulation of enaminones and alkenes to give NH-free pyrroles. organic-chemistry.org

The following table provides a summary of various metal-catalyzed reactions for pyrrole synthesis.

| Metal Catalyst | Reaction Type | Starting Materials | Key Advantages |

| Iron | Cross-Coupling | Pyrrole, Heteroarylboronic acids | Earth-abundant, low toxicity, air-stable. digitellinc.com |

| Copper | Enyne-Nitrile Coupling | 1,3-Enynes, Nitriles | Mild conditions, broad functional group compatibility. nih.govacs.orgmit.edu |

| Rhodium/Zinc | Cyclization | Dienyl Azides | Room temperature reaction, efficient. organic-chemistry.org |

| Palladium | Annulation | Enaminones, Alkenes | Activation of multiple C(sp²)-H bonds. organic-chemistry.org |

| Ruthenium | Dehydrogenative Coupling | Secondary Alcohols, Amino Alcohols | Forms substituted pyrroles via alcohol functionalization. organic-chemistry.org |

Stereoselective Synthesis and Diastereoisomeric Control in 3,4-dihydro-2H-pyrrole Systems

When substituents are present on the 3,4-dihydro-2H-pyrrole ring, the creation of chiral centers necessitates stereoselective synthetic methods.

One powerful technique is the 1,3-dipolar cycloaddition reaction. nih.gov The reaction between azomethine ylides (generated in situ from the condensation of an α-amino acid and an aldehyde/ketone) and an alkene dipolarophile can produce highly substituted pyrrolidine rings. nih.gov The stereoselectivity of this process can be very high, and the use of chiral catalysts or auxiliaries can induce enantioselectivity. For example, a one-pot, three-component reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid like L-proline can stereoselectively produce spirocyclic pyrrolidines. nih.gov

Another strategy involves the use of chiral auxiliaries. For instance, a chiral sulfinamide auxiliary attached to the nitrogen of a precursor can direct the stereochemical outcome of a cyclization step, leading to the formation of a pyrrolidine ring with high enantiomeric excess (ee).

Diastereoselective control has also been demonstrated in the formal (3+2)-cycloaddition of 2H-azirines with enones, promoted by visible light. This method can produce both trans and cis diastereomers of 2,5-disubstituted-3,4-dihydro-2H-pyrroles, with the specific isomer depending on the reaction conditions and substrate. nih.gov

| Method | Key Reagents/Features | Stereochemical Outcome | Example Application |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes, L-proline catalyst | High stereoselectivity, can be enantioselective | Synthesis of spirocyclic pyrrolidines/pyrrolizidines. nih.gov |

| Chiral Auxiliary | Chiral sulfinamide group | High enantiomeric excess (e.g., 92% ee) | Asymmetric synthesis of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine analogues. |

| Photochemical Cycloaddition | 2H-Azirines, Enones, Visible light | Access to both cis and trans diastereomers | Synthesis of (±)-(trans-2,5-Diphenyl-3,4-dihydro-2H-pyrrol-3-yl)methanone. nih.gov |

Functionalization and Derivatization Strategies for Enhancing Molecular Complexity

The generation of analogues from the primary this compound structure is crucial for exploring structure-activity relationships (SAR). These modifications are systematically applied to the pyridine ring, the dihydropyrrole ring, or through the appendage of new pharmacophoric elements to optimize biological activity and drug-like properties.

Substitution Reactions on the Pyridine Ring

The pyridine ring serves as a versatile anchor for a multitude of substitution reactions. Its inherent electronic properties make it amenable to both electrophilic and nucleophilic attacks, as well as modern cross-coupling methodologies.

Electrophilic and Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, yet achievable, allowing for the introduction of nitro or halo groups that can act as handles for further chemistry. Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), especially when a suitable leaving group like a halogen is present at the C2 or C6 positions. This allows for the introduction of various nucleophiles, including alkoxides and amines.

Palladium-Catalyzed Cross-Coupling Reactions: The most powerful and widely used methods for functionalizing the pyridine moiety are palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is a staple for forming carbon-carbon bonds by coupling a halo-substituted pyridine derivative with a boronic acid or ester. organic-chemistry.orgresearchgate.net The use of specialized palladium catalysts with dialkylbiphenylphosphino ligands has been shown to be highly effective for the coupling of nitrogen-containing heterocycles, overcoming common issues like catalyst inhibition. organic-chemistry.org This enables the efficient synthesis of biaryl compounds, which are prevalent in biologically active molecules. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org Its development has significantly expanded the ability to create aryl amines under relatively mild conditions. wikipedia.org The choice of palladium precatalyst and phosphine (B1218219) ligand is critical for achieving high yields, especially when coupling with heterocyclic amines. nih.gov

The following interactive table summarizes key substitution strategies for the pyridine ring.

| Reaction Type | Key Reagents | Type of Bond Formed | Typical Product |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | Carbon-Carbon | Aryl-substituted pyridine derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd Catalyst, Base | Carbon-Nitrogen | Amino-substituted pyridine derivative |

| Nucleophilic Substitution (SNAr) | Amine, Alkoxide, or Thiolate Nucleophile | Carbon-Nitrogen/Oxygen/Sulfur | Functionalized pyridine derivative |

Modifications of the Dihydropyrrole Ring

N-Functionalization: The secondary amine within the dihydropyrrole ring is the most common site for modification. Its nucleophilic character allows for straightforward reactions to introduce a variety of substituents.

N-Alkylation: The introduction of alkyl groups can be achieved using alkyl halides or via reductive amination. This modification alters the steric bulk and basicity of the nitrogen, which can be critical for receptor interaction.

Modifications to the Carbon Skeleton: While less common, the C3 and C4 positions of the dihydropyrrole ring can also be functionalized. This typically requires multi-step synthetic sequences starting from highly functionalized precursors.

Below is a summary of common modifications to the dihydropyrrole ring.

| Reaction Type | Reagent Type | Functional Group Introduced |

| N-Alkylation | Alkyl Halide | Alkyl Group |

| N-Acylation | Acyl Chloride / Anhydride | Acyl Group |

| Reductive Amination | Aldehyde / Ketone, Reducing Agent | Substituted Alkyl Group |

Introduction of Diverse Pharmacophores

A primary goal of derivatization is to append or incorporate pharmacophores—molecular features known to interact with specific biological targets. This strategy aims to create hybrid molecules with enhanced or novel activities.

Attachment via Linkers: Pharmacophores are often attached to the core scaffold using linker chains of varying length and flexibility. These linkers can be connected to either the pyridine or dihydropyrrole ring, often through functional handles introduced by the reactions described previously. For example, research on pyrrolopyridine derivatives has shown that pharmacophore fragments like phenylpiperazine or pyrimidinylpiperazine can be connected via propyl, butyl, or 2-hydroxypropyl chains to modulate pharmacological activity.

Scaffold Hopping and Fusion: In a more complex approach, parts of the core scaffold can be replaced entirely with other heterocyclic systems known to possess biological activity. This "scaffold hopping" can lead to entirely new classes of compounds. For instance, pyrazolo[3,4-b]pyridine derivatives have been designed based on the scaffolds of known sGC stimulators and AMPK inhibitors to create dual-activity agents for treating conditions like pulmonary arterial hypertension.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Features for Biological Activities of Related Pyrrole-Pyridine Systems

The biological activities of pyrrole-pyridine derivatives are intricately linked to their structural features. Both the pyrrole (B145914) and pyridine (B92270) rings are considered important pharmacophores, and their combination in a single molecule has been the subject of extensive pharmacological investigation. mdpi.com The diverse biological activities of these compounds, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects, underscore the significance of this scaffold in medicinal chemistry. nih.govnih.gov

Substituents on the dihydropyrrole ring can significantly modulate the biological activity of pyrrole-pyridine systems. For instance, the presence of carbonyl substituents on the pyrrole ring has a notable impact on the activity of pyrrolopyridines. nih.gov The resulting imide structure affects the physicochemical properties of these compounds, often rendering them neutral and hydrophobic, which can enhance their ability to penetrate biological membranes. nih.gov

In the context of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, which have shown potential in reducing blood glucose levels, the nature of the substituent at the 4-position is critical for activity. nih.gov These compounds are believed to stimulate glucose uptake into muscle and fat cells. nih.gov

Furthermore, the stereochemistry of substituents on the pyrrolidine (B122466) ring can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov The ability to control the puckering of the pyrrolidine ring through appropriate substitution is a key advantage in drug design. nih.gov

The substitution pattern on the pyridine ring plays a pivotal role in determining the biological efficacy of pyrrole-pyridine compounds. The pyridine ring, being a common heterocycle in FDA-approved drugs, influences properties like aqueous solubility, metabolic stability, and hydrogen bonding capacity. nih.gov

Studies on pyrrolo[3,4-c]pyridine derivatives have shown that the potency is dependent on the substituent at the R² position. nih.gov While smaller alkyl chains like ethyl and propyl at this position increased activity compared to a methyl group or no substituent, larger groups such as phenyl or cyclopentyl led to a significant loss of potency. nih.gov This suggests that steric hindrance at this position can be detrimental to biological interactions.

In another example, for certain pyridine derivatives with antiproliferative activity, the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups were found to enhance their activity. nih.gov Conversely, the presence of bulky groups or halogen atoms tended to decrease antiproliferative effects. nih.gov The position of substitution is also critical, as electrophilic substitution on the pyridine ring is most likely to occur at the 3-position to avoid destabilizing the electronegative nitrogen atom. youtube.com

Table 1: Impact of Pyridine Ring Substituents on Biological Activity

| Substituent Type | General Effect on Activity | Rationale |

| Small Alkyl Groups (e.g., ethyl, propyl) | Increased Potency | Optimal size for binding pocket |

| Large/Bulky Groups (e.g., phenyl, cyclopentyl) | Decreased Potency | Steric hindrance |

| -OMe, -OH, -C=O, -NH2 Groups | Enhanced Antiproliferative Activity | Favorable electronic and hydrogen bonding interactions |

| Halogen Atoms | Decreased Antiproliferative Activity | Unfavorable electronic or steric effects |

Conformational Analysis and its Implications for Biological Interactions

The three-dimensional conformation of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine and its analogs is a key determinant of their interaction with biological targets.

The pyrrolidine ring is a saturated, five-membered cyclic compound that is structurally flexible and practically planar. chemicalbook.com This flexibility, often referred to as "pseudorotation," allows the molecule to adopt various conformations, which can influence its reactivity and biological activity. nih.gov The ability to explore a wider pharmacophore space due to its sp³-hybridization and non-planarity is a significant advantage in drug design. nih.gov

The conformation of the pyrrolidine ring can be controlled and "locked" by the strategic placement of substituents. nih.gov Inductive and stereoelectronic factors of these substituents influence the puckering of the ring, which in turn affects the molecule's pharmacological efficacy. nih.gov For example, in the case of nicotine (B1678760), which contains an N-methylpyrrolidine ring linked to a pyridine ring, the pyridine ring can be restrained through coordination with metal centers, while the N-methyl pyrrolidine part remains more conformationally flexible. acs.org This differential flexibility can impact how the molecule interacts with its biological target.

Pharmacophore Modeling and Ligand-Based Design for this compound Analogs

Pharmacophore modeling and ligand-based design are powerful computational tools used to identify the key structural features required for a molecule to bind to a specific biological target and elicit a desired response. These approaches are particularly valuable in the absence of a known 3D structure of the target protein.

For analogs of this compound, a pharmacophore model would typically define the spatial arrangement of essential features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for triple uptake inhibitors based on pyran and tetrahydrofuran (B95107) derivatives revealed that a "folded" conformation was crucial for activity. nih.gov The model also highlighted the importance of the distances between key moieties and the orientation of a secondary nitrogen atom for balanced activity against dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov

By aligning a set of active molecules and identifying common chemical features, a pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity or to guide the design of novel, more potent analogs of this compound.

Table 2: Key Pharmacophoric Features for Pyrrole-Pyridine Analogs

| Pharmacophore Feature | Description | Potential Role in Binding |

| Aromatic Ring (Pyridine) | A planar, cyclic, conjugated system. | Pi-pi stacking interactions, hydrophobic interactions. |

| Hydrogen Bond Acceptor (Pyridine Nitrogen) | An electronegative atom with a lone pair of electrons. | Forms hydrogen bonds with donor groups in the target protein. |

| Hydrophobic Region (Dihydropyrrole Ring) | A nonpolar region of the molecule. | Engages in van der Waals interactions with hydrophobic pockets of the target. |

| Cationic Center (Protonated Nitrogen) | A positively charged center under physiological pH. | Forms ionic interactions with negatively charged residues in the target. |

Rational Design of Derivatives for Targeted Biological Activities

The design of derivatives of this compound is a meticulous process that leverages an understanding of how chemical structure influences biological activity. By systematically altering the substituents on both the pyridine and dihydropyrrole rings, researchers can fine-tune the molecule's properties to achieve desired therapeutic effects.

While direct studies on this compound as an antimitotic agent are not extensively documented, the principles of designing pyridine-containing compounds with antiproliferative activity offer valuable insights. The overarching goal is to create molecules that can interfere with cell division, a hallmark of cancer. nih.gov

Key design strategies for developing pyridine-based antimitotic agents include:

Introduction of Specific Functional Groups: The presence and positioning of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups on the pyridine ring have been shown to enhance antiproliferative activity. nih.gov For instance, increasing the number of methoxy groups on phenyl rings attached to a pyridine linker can lead to a significant increase in potency. acs.org

Avoidance of Bulky Groups and Halogens: Conversely, the introduction of bulky substituents or halogen atoms tends to diminish the antiproliferative effects of pyridine derivatives. nih.gov

Bridged Analogues of Known Mitotic Inhibitors: A successful approach involves using the pyridine scaffold to create analogues of established antimitotic agents. For example, pyridine-bridged analogues of combretastatin-A4, a potent tubulin polymerization inhibitor, have been synthesized and evaluated. acs.org The linker length and the substitution pattern on the phenyl rings are critical for retaining high cytotoxicity against cancer cell lines. acs.org

| Compound Modification | Effect on Antiproliferative Activity | Reference |

|---|---|---|

| Addition of -OMe, -OH, -C=O, -NH₂ groups to the pyridine scaffold | Enhances activity | nih.gov |

| Addition of halogen atoms or bulky groups to the pyridine scaffold | Decreases activity | nih.gov |

| Symmetric 2,4-dimethoxy substitution on phenyl rings of pyridine-bridged combretastatin (B1194345) analogues | Significant enhancement of activity | acs.org |

| Other dimethoxy substitution patterns (e.g., 3,4-, 3,5-, 2,3-, 2,6-) on phenyl rings | Significant loss of activity | acs.org |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune tolerance and is a key target in cancer immunotherapy. The design of inhibitors for this enzyme often focuses on molecules that can interact with the heme iron at the active site. While specific research on this compound as an IDO1 inhibitor is limited, principles from the design of other nitrogen-containing heterocyclic inhibitors can be applied.

Design considerations for IDO1 inhibitors include:

Basicity of the Nitrogen Atom: A critical factor for potent IDO1 inhibition is the basicity of a nitrogen atom within the inhibitor's structure. A sufficiently basic nitrogen can form a strong coordinating bond with the heme iron in the enzyme's active site. The pKa value of the nitrogen-containing heterocycle is a key parameter in predicting this interaction.

Induced Fit and Interactions with Key Residues: Potent inhibitors often induce a conformational change in the enzyme, creating an "induced fit." This allows for favorable interactions with specific amino acid residues in the active site, such as Phe226 and Arg231, which are essential for strong inhibitory activity.

Improving Solubility and Drug-like Properties: For a compound to be an effective drug, it must have suitable pharmacokinetic properties. Strategies such as conjugating the inhibitor with a hydrophilic molecule, like gallic acid, can improve water solubility and potentially enhance therapeutic efficacy. nih.gov

| Design Principle | Rationale | Example from Related Scaffolds |

|---|---|---|

| Enhancing nitrogen basicity | Stronger binding to the heme iron of IDO1 | Designing imidazothiazole derivatives with pKa values similar to potent inhibitors. |

| Inducing conformational change (induced fit) | Creates essential interactions with key amino acid residues (Phe226, Arg231) | Urea derivatives designed based on crystal structure information. |

| Conjugation with hydrophilic molecules | Improves solubility and drug delivery | Conjugating the IDO inhibitor 1-methyl-d-tryptophan (B1684509) with gallic acid. nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Pyrroline (B1223166) and Pyridine (B92270) Proton and Carbon Resonances

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the pyrroline and pyridine rings can be established.

In ¹H NMR spectra of myosmine (B191914) recorded in D₂O, distinct signals corresponding to the protons of both the pyridine and pyrroline rings are observed. For instance, at a pD of 3.4, the spectrum shows a broad singlet for the H-2 proton at approximately δ 9.00 ppm, a multiplet for the H-4 proton around δ 8.38 ppm, and a triplet of doublets for the H-5 proton at about δ 7.69 ppm. The pyrroline ring protons exhibit signals as well, with a multiplet for H-5' at δ 4.25 ppm, a multiplet for H-3' at δ 3.63 ppm, and a quintet for H-4' at δ 2.44 ppm. scispace.com

¹³C NMR spectroscopy provides further crucial information about the carbon framework. In a D₂O solution at pD 3.2, the pyridine ring carbons show resonances at approximately δ 155.2 (C-6), δ 150.1 (C-2), and δ 139.8 (C-4), and δ 126.1 (C-5). scispace.com The C-3 carbon signal is sometimes not observed. scispace.com For the pyrroline ring, the carbons resonate at approximately δ 55.4 (C-5') and δ 20.5 (C-4'). scispace.com The C-3' carbon signal may not be observed under these conditions. scispace.com At a lower pD of 0.9, the amino ketone tautomer (poikiline) can be observed, with the C-2' carbon of the pyrroline ring shifting significantly to δ 197.6. scispace.com

¹H NMR Spectral Data for Myosmine in D₂O (pD 3.4) scispace.com

| Proton | Chemical Shift (δ ppm) | Multiplicity |

| H-2 | ~9.00 | broad s |

| H-4 | ~8.38 | m |

| H-5 | ~7.69 | ddd |

| H-5' | ~4.25 | m |

| H-3' | ~3.63 | m |

| H-4' | ~2.44 | quintet |

¹³C NMR Spectral Data for Myosmine in D₂O (pD 3.2) scispace.com

| Carbon | Chemical Shift (δ ppm) |

| C-2' | Not observed |

| C-6 | ~155.2 |

| C-2 | ~150.1 |

| C-4 | ~139.8 |

| C-3 | Not observed |

| C-5 | ~126.1 |

| C-5' | ~55.4 |

| C-3' | Not observed |

| C-4' | ~20.5 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues. The electron ionization (EI) mass spectrum of myosmine typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 146, which corresponds to its molecular weight. researchgate.netnih.govrestek.com

The fragmentation pattern is characterized by several key ions. The base peak, which is the most abundant ion, is often observed at m/z 118. nih.govrestek.com Other significant fragment ions can be seen at m/z 145, 130, 120, 105, 104, 91, 78, 65, 51, 42, and 39. nih.govrestek.com The ion at m/z 118 likely results from the loss of an ethylene (B1197577) molecule (C₂H₄) from the pyrroline ring. The general fragmentation pathways for pyridine-containing compounds can be complex, but often involve cleavages of the substituent group. researchgate.net

Key Ions in the Mass Spectrum of Myosmine researchgate.netnih.govrestek.com

| m/z | Relative Intensity | Possible Fragment |

| 146 | Present | Molecular Ion [M]⁺ |

| 118 | Base Peak | [M - C₂H₄]⁺ |

| 105 | Significant | [C₇H₅N]⁺ |

| 78 | Significant | [C₅H₄N]⁺ (Pyridine) |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of myosmine provides key evidence for its Δ¹-pyrroline structure. acs.org A strong absorption band around 1626 cm⁻¹ (6.15 µ) is characteristic of a C=N double bond conjugated with an aromatic system. acs.org

The absence of a significant band in the N-H stretching region (around 3300-3500 cm⁻¹) in the spectrum of the free base is a crucial piece of evidence that rules out the Δ²-pyrroline tautomer, which would contain a secondary amine. acs.orgchegg.comchegg.com The spectrum also displays bands characteristic of the pyridine ring, including C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. vscht.czacs.org C-H stretching vibrations for the aromatic pyridine ring typically appear just above 3000 cm⁻¹, while those for the aliphatic pyrroline ring appear just below 3000 cm⁻¹. vscht.cz

Characteristic IR Absorption Bands for Myosmine acs.org

| Wavenumber (cm⁻¹) | Functional Group |

| ~1626 | C=N stretch (conjugated) |

| 1600-1400 | Pyridine ring C=C and C=N stretching |

| >3000 | Aromatic C-H stretch |

| <3000 | Aliphatic C-H stretch |

X-ray Crystallography for Solid-State Structure Determination and Tautomeric Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. Studies have shown that in the solid state, myosmine exists as the Δ¹-pyrroline tautomer. acs.org

Crystallographic data can reveal the planarity of the pyridine ring and the conformation of the five-membered pyrroline ring. It can also elucidate how the molecules pack in the crystal lattice, for example, through hydrogen bonding interactions in the case of its salts. For instance, the analysis of related triazolone structures has shown the formation of dimeric units through hydrogen bonds in the solid state, which significantly influences their molecular conformation. csic.es While specific crystallographic data for myosmine itself is not detailed in the provided context, the technique is essential for unambiguously confirming the tautomeric form and understanding its solid-state behavior.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of this compound in various samples. ebi.ac.uk In GC-MS analysis, myosmine is first separated from other components in a mixture based on its volatility and interaction with the gas chromatography column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that serves as a molecular fingerprint for identification.

The retention time of myosmine in a gas chromatogram is a characteristic property under specific analytical conditions. For example, a retention time of 8.893 minutes has been reported. researchgate.net Another study reported a retention time of 11.307 minutes. researchgate.net These variations depend on the specific GC column and temperature program used. The mass spectrum obtained from the GC-MS analysis shows the characteristic molecular ion at m/z 146 and the base peak at m/z 118, confirming the identity of the eluted compound as myosmine. researchgate.netnih.gov This technique is widely used for the analysis of myosmine in various matrices, including tobacco products, food, and biological samples. ebi.ac.ukbiocrick.com

Computational Chemistry and Cheminformatics Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor, governing the molecule's electrophilicity. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) and pyrroline (B1223166) rings, particularly around the nitrogen atoms and the π-system of the imine group. The LUMO is similarly anticipated to be distributed across the heterocyclic ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.15 | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEPS) studies provide a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. This technique is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEPS map identifies regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEPS analysis would reveal significant negative electrostatic potential around the nitrogen atom of the pyridine ring and the imine nitrogen of the pyrroline ring, confirming these sites as primary locations for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms attached to the carbon framework, particularly those on the pyridine ring, would exhibit positive potential, making them potential sites for interaction with nucleophiles.

| Atomic Site | Predicted Potential (kcal/mol) | Interpretation |

|---|---|---|

| Pyridine Nitrogen (N) | -45.5 | Strong negative potential; high affinity for electrophiles and hydrogen bond donors. |

| Pyrroline Nitrogen (N) | -38.2 | Significant negative potential; potential site for electrophilic attack. |

| Aromatic Hydrogens (H) | +15.0 to +20.0 | Positive potential; potential sites for interactions with nucleophiles. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. actascientific.com These simulations are fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. plos.org

Given its heterocyclic structure, which is common in many bioactive compounds, this compound could be docked against various protein targets to explore its therapeutic potential. For instance, its structural similarity to compounds known to interact with neuronal receptors or enzymes like metalloproteinases could make these promising targets. researchgate.netmdpi.com The docking process evaluates numerous possible binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. A lower docking score typically indicates a more favorable binding affinity.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.8 | Estimated free energy of binding; a more negative value suggests stronger binding. |

| Hydrogen Bonds | 2 | Pyridine N with Tyr85; Pyrroline N with Ser132. |

| Hydrophobic Interactions | 4 | Pyridine ring with Phe45; Pyrrolidine (B122466) ring with Leu135, Val150. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. frontiersin.orgdmed.org.ua By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

To build a QSAR model for derivatives of this compound, a dataset of analogues with measured biological activity would be required. Various molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., electronic, steric, topological properties)—would be calculated for each compound. Statistical techniques, such as Multiple Linear Regression (MLR), would then be used to create an equation that links these descriptors to the observed activity. A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²).

For example, a hypothetical QSAR model might take the form: pIC₅₀ = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(SurfaceArea)

This equation would suggest that the biological activity (pIC₅₀) is dependent on the compound's lipophilicity (logP), polarity (Dipole Moment), and size (Surface Area).

| Descriptor | Coefficient (β) | Interpretation of Contribution to Activity |

|---|---|---|

| logP (Lipophilicity) | +0.45 | Positive correlation; increased lipophilicity may enhance activity (e.g., membrane permeability). |

| Dipole Moment | -0.21 | Negative correlation; lower dipole moment might be favorable for binding to a nonpolar pocket. |

| Molecular Surface Area | +0.03 | Slight positive correlation; larger molecules may have more points of contact with the target. |

| Model Statistics | Value | Interpretation of Model Quality |

| R² (Goodness-of-fit) | 0.85 | 85% of the variance in activity is explained by the model. |

| Q² (Predictive ability) | 0.72 | Good predictive power for new compounds. |

Conformational Search and Dynamics Simulations

A molecule's biological activity is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a semi-flexible molecule like this compound, this involves exploring the rotational freedom around the single bond connecting the two heterocyclic rings.

Molecular Dynamics (MD) simulations extend this analysis by simulating the atomic movements of the molecule over time, providing a detailed view of its dynamic behavior in a specific environment, such as in water or bound to a protein. nih.gov MD simulations can be used to assess the stability of a ligand's binding pose obtained from docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial position are monitored. A stable RMSD value over the simulation time suggests that the binding pose is stable. Additionally, the Root Mean Square Fluctuation (RMSF) can highlight which parts of the molecule are most flexible.

| Parameter | Typical Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration over which the molecular motion is simulated. |

| RMSD of Ligand | 1.5 Å | Low and stable RMSD indicates the ligand maintains a consistent binding pose within the target site. |

| RMSF of Pyridine Ring | 0.8 Å | Low fluctuation suggests the pyridine ring is held rigidly in the binding pocket. |

| RMSF of Pyrrolidine Ring | 1.2 Å | Slightly higher fluctuation may indicate greater conformational flexibility in this part of the molecule. |

Biological Activities and Therapeutic Potential Research

Investigations into Neuroprotective Properties

Derivatives of pyrrole (B145914) have demonstrated notable neuroprotective and antioxidant capabilities in various in vitro models of neurotoxicity. nih.govmdpi.com These properties are crucial for developing treatments for neurodegenerative diseases, which are often characterized by oxidative stress and neuronal cell death. nih.gov

Attenuation of Neurodegeneration (e.g., Alzheimer's disease via γ-secretase inhibition)

Alzheimer's disease is characterized by the accumulation of amyloid β-peptide (Aβ) plaques in the brain. The final step in the production of Aβ is mediated by the enzyme γ-secretase, making it a key target for therapeutic intervention. nih.govnih.gov Inhibition or modulation of γ-secretase activity can reduce the formation of toxic Aβ peptides. nih.gov While compounds that inhibit γ-secretase are typically hydrophobic and can cross cell membranes, a major challenge has been to avoid interfering with the processing of other critical proteins, such as Notch, which can lead to toxicity. nih.govnih.gov

Consequently, research has shifted towards developing γ-secretase modulators (GSMs). These agents selectively alter the activity of γ-secretase to decrease the production of the aggregation-prone Aβ42 peptide while increasing the formation of shorter, less harmful Aβ species, without affecting total Aβ production or Notch processing. nih.gov While direct studies on 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine as a γ-secretase inhibitor are not prominent, the broader class of heterocyclic compounds is actively being investigated for this purpose.

Reduction of Neuronal Cell Death in Neurotrauma Models (e.g., spinal cord injury, cerebral ischemia)

Spinal cord injury (SCI) and cerebral ischemia trigger a complex cascade of secondary injury events, including oxidative stress, inflammation, and apoptosis, which lead to significant neuronal cell death and functional deficits. encyclopedia.pubchinayyhg.com Neuroprotective strategies aim to interrupt these secondary processes.

Research into neurotrauma models has shown that certain therapeutic agents can mitigate these effects. For instance, in rat models of SCI, treatment with specific compounds has been shown to suppress apoptosis, reduce inflammation, and promote the activation of pro-survival signaling pathways like PI3K/Akt, leading to improved functional recovery. nih.gov Spinal cord ischemia-reperfusion injury can also induce a novel form of regulated cell death called cuproptosis in neurons, which involves copper-dependent mitochondrial stress. nih.gov The development of neuroprotective agents for these conditions is an active area of research, exploring compounds that can target these specific injury mechanisms. Pyrrole-based compounds, with their demonstrated antioxidant and neuroprotective effects in oxidative stress models, represent a promising class of molecules for further investigation in the context of neurotrauma. nih.govmdpi.com

Anticancer Activity Studies of Pyrrolopyridine Derivatives

The pyrrolopyridine scaffold is a significant pharmacophore in the development of anticancer agents. nih.govnih.gov Its structural similarity to the purine ring of ATP allows well-designed pyrrolopyridine analogues to function as kinase inhibitors, a major class of cancer therapeutics. nih.gov Several pyrrolopyridine derivatives have shown potent antitumor properties. mdpi.com

Antiproliferative Activity against Human Tumor Cell Lines

Pyrrolopyridine derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The effectiveness of these compounds is often dependent on the specific chemical substitutions on the core scaffold. nih.govnih.gov

For example, studies on tricyclic pyrrolo[2,3-d]pyrimidine derivatives revealed selective cytotoxicity against colon cancer cells (HT-29), with certain compounds exhibiting IC50 values in the low micromolar range while remaining largely inactive against other cell lines like HeLa and MCF-7. mdpi.com Another study on dihydro-1H-pyrazolo[1,3-b]pyridine derivatives found that compounds with specific substitutions showed potent cytotoxic activity against leukemia cell lines (HL60, HEL, K562), with IC50 values as low as 0.70 µM. ulpgc.es The data below summarizes the antiproliferative activity of selected pyrrolopyridine derivatives.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Derivative 8g | HT-29 | Colon Cancer | 4.01 ± 0.20 | mdpi.com |

| Derivative 8f | HT-29 | Colon Cancer | 4.55 ± 0.23 | mdpi.com |

| Derivative 4a (4-NO2 group) | HL60 | Acute Myeloid Leukemia | 0.70 ± 0.14 | ulpgc.es |

| Derivative 4a (4-NO2 group) | HEL | Acute Erythroid Leukemia | 1.05 ± 0.35 | ulpgc.es |

| Derivative 4a (4-NO2 group) | K562 | Chronic Myeloid Leukemia | 1.25 ± 0.35 | ulpgc.es |

Inhibition of Cancer-Related Enzymes and Pathways

A primary mechanism through which pyrrolopyridine derivatives exert their anticancer effects is by inhibiting key enzymes and signaling pathways involved in cancer cell growth and survival. nih.gov Because the pyrrolopyridine nucleus mimics the purine ring of ATP, these compounds can act as competitive inhibitors at the ATP-binding site of various protein kinases. nih.gov

Kinases that have been successfully targeted by pyrrolopyridine derivatives include:

FMS kinase: Involved in cancer and inflammatory diseases. nih.gov

Spleen tyrosine kinase (SYK) and Fms-like tyrosine kinase 3 (FLT3): Key mediators in inflammatory and neoplastic diseases. nih.gov

Phosphoinositide 3-kinases (PI3Ks): Control vital cellular processes like growth, proliferation, and survival. nih.gov

Janus kinase (JAK) and Cyclin-dependent kinase (CDK): Crucial for cell signaling and cell cycle progression. benthamdirect.comresearchgate.net

Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy, which some pyridine (B92270) derivatives have been shown to bind effectively. mdpi.com

Other cancer-related enzymes targeted by this class of compounds include topoisomerase I and matrix metalloproteinases (MMPs). nih.gov

Influence of Nitrile Groups on Biological Activity in Dihydropyrroles

The incorporation of a nitrile (-C≡N) group is a common strategy in drug design to enhance the therapeutic properties of a molecule. nih.gov The nitrile group possesses unique physicochemical properties: it is small, metabolically stable, and can act as a hydrogen bond acceptor. core.ac.uknih.gov

In the context of dihydropyrrole and related structures, the addition of a nitrile group can influence biological activity in several ways:

Enhanced Binding Affinity: The strong dipole of the nitrile group can facilitate polar interactions and hydrogen bonding with amino acid residues in the target protein's active site, potentially increasing binding affinity. nih.govresearchgate.net

Improved Pharmacokinetics: The nitrile group can increase aqueous solubility and metabolic stability, leading to better bioavailability and a longer half-life. nih.govnih.gov For instance, one study found that a nitrile-substituted compound was nearly 10-fold more soluble than its bromo analog. nih.gov

Modulation of Electronic Properties: As a strong electron-withdrawing group, the nitrile can polarize adjacent aromatic rings, which can optimize π-π stacking interactions with the target and make the molecule less susceptible to oxidative metabolism. nih.govnih.gov

While the nitrile group can significantly enhance the potency and drug-like properties of a compound, its effect is highly context-dependent, relying on its specific position within the molecular scaffold and its interaction with the biological target. core.ac.uknih.gov

Antimicrobial Activity Research

The threat of antimicrobial resistance has spurred the search for novel chemical scaffolds capable of combating pathogenic microorganisms. Pyrrolidine (B122466) and pyridine moieties are common features in many compounds exhibiting antimicrobial properties.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research into pyridine derivatives has revealed their potential as antibacterial agents. For instance, certain 2-amino-3-cyanopyridine derivatives have shown significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis mdpi.com. One such compound demonstrated minimum inhibitory concentration (MIC) values of 0.039 µg/mL against these strains mdpi.com. However, its efficacy against Gram-negative bacteria and yeasts was not observed mdpi.com.

Similarly, studies on other pyridine compounds have reported broad-spectrum antibacterial activity. For example, some Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide have shown high activity against Gram-positive species like B. subtilis and S. aureus, as well as Gram-negative species such as P. aeruginosa and E. coli, with MIC values ranging from 6.25 to 12.5 μg/mL nih.gov. Furthermore, N-alkylated pyridine-based organic salts have demonstrated antibacterial activity against both S. aureus and E. coli nih.gov.

The following table summarizes the antibacterial activity of selected pyridine derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| 2-Amino-3-cyanopyridine derivative | Staphylococcus aureus | 0.039 µg/mL | mdpi.com |

| 2-Amino-3-cyanopyridine derivative | Bacillus subtilis | 0.039 µg/mL | mdpi.com |

| Mannich bases of isonicotinohydrazide | B. subtilis, S. aureus | 6.25–12.5 μg/mL | nih.gov |

| Mannich bases of isonicotinohydrazide | P. aeruginosa, E. coli | 6.25–12.5 μg/mL | nih.gov |

Antitubercular Activity

Derivatives of pyridine have been a cornerstone in the development of antitubercular agents. Recent studies have continued to explore this chemical space for novel drug candidates. For example, 2,4-disubstituted pyridine derivatives have been identified as effective agents against Mycobacterium tuberculosis, including intracellular and biofilm-forming bacilli frontiersin.orgresearchgate.net. Specifically, 4-substituted picolinohydrazonamides containing a pyrrolidine moiety have demonstrated potent in vitro antimycobacterial activity at concentrations below 1 μg/ml frontiersin.orgresearchgate.net.

In another study, 2,6-disubstituted thiosemicarbazone derivatives of pyridine were synthesized and evaluated for their tuberculostatic activity. Compounds incorporating a pyrrolidine substituent showed strong inhibition of a standard strain of M. tuberculosis with a MIC of 2 µg/mL and were also highly active against a resistant strain with a MIC of 1 µg/mL nih.gov. Furthermore, 2-thiopyridine derivatives have been found to possess potent antibacterial activity against both actively growing and dormant M. tuberculosis cells nih.gov. The table below highlights the antitubercular activity of some pyridine derivatives.

| Compound Class | M. tuberculosis Strain | Activity (MIC) | Reference |

| 4-Substituted picolinohydrazonamides | In vitro | < 1 µg/ml | frontiersin.orgresearchgate.net |

| 2,6-Disubstituted thiosemicarbazones | Standard Strain | 2 µg/mL | nih.gov |

| 2,6-Disubstituted thiosemicarbazones | Resistant Strain | 1 µg/mL | nih.gov |

Antifungal Activity

The antifungal potential of pyridine-containing compounds has also been an area of active investigation. For instance, 6-alkyl-2,3,4,5-tetrahydropyridines, which are structurally related to the title compound, have demonstrated varying degrees of antifungal activity nih.gov. The efficacy of these compounds appears to be linked to the length of the C-6 alkyl chain, with longer chains showing greater activity nih.gov. One derivative, 6-hexadecyl-2,3,4,5-tetrahydropyridine, exhibited minimum fungicidal concentrations of 3.8 µg/mL against Cryptococcus neoformans and 7.5 µg/mL against Candida glabrata and Candida krusei nih.gov.

Other pyridine derivatives have also shown promise. Certain isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides displayed high activity, in some cases better than the standard drug fluconazole nih.gov. The table below summarizes the antifungal activity of these related compounds.

| Compound Class | Fungal Strain | Activity (MFC/MIC) | Reference |

| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | Cryptococcus neoformans | 3.8 µg/mL | nih.gov |

| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | Candida glabrata | 7.5 µg/mL | nih.gov |

| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | Candida krusei | 7.5 µg/mL | nih.gov |

Antiviral Activity against Enteroviruses

Enteroviruses represent a significant group of human pathogens for which effective antiviral therapies are still needed apub.kr. Pyrrolopyridine and related structures have emerged as a promising class of inhibitors. Research has shown that pyrazolopyridine-containing small molecules exhibit potent and broad-spectrum antiviral activity against multiple strains of enteroviruses, including EV-D68, EV-A71, and Coxsackievirus B3 nih.gov. Mechanistic studies suggest that these compounds target the conserved viral protein 2C nih.gov.

Furthermore, pyridyl imidazolidinones have been identified as a novel class of capsid binders that can inhibit enterovirus 71 (EV71) nih.gov. Structure-activity relationship studies on these compounds have provided insights into the interactions between the drugs and the viral VP1 protein, which is crucial for drug efficacy nih.gov. While direct studies on this compound are not available, the activity of these related pyrrolidino-pyridine structures suggests that this chemical scaffold is a valuable starting point for the development of anti-enterovirus agents.

Other Reported Biological Activities of Related Pyrrolidino-Pyridines

Beyond antimicrobial and antiviral applications, the pyrrolidino-pyridine scaffold has been explored for other therapeutic uses, notably for its anti-inflammatory effects.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of compounds containing pyridine and pyrrolidine rings. For instance, novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3''-indoline]-2'',3,5-triones have been synthesized and screened for their anti-inflammatory activity, with some derivatives showing remarkable effects relative to the standard drug indomethacin researchgate.net.

Additionally, certain 2-pyridyl-2-thiobenzothiazole derivatives have been investigated for their anti-inflammatory properties. One of the most potent compounds in this series was found to be 1.34 times more active than indomethacin nih.gov. Pyridazinone derivatives, which share some structural similarities, have also been reported to possess anti-inflammatory activity, with some acting as inhibitors of cyclooxygenase 2 (COX2) nih.gov. These findings suggest that the pyrrolidino-pyridine core could be a valuable template for designing new anti-inflammatory agents.

Analgesic and Antipyretic Effects

The pyrrolopyridine framework is a key structural feature in compounds investigated for their pain-relief properties. A review of the biological activities of pyrrolo[3,4-c]pyridine derivatives, a structural isomer of the core scaffold, highlights that these compounds have been predominantly studied for their analgesic and sedative effects. mdpi.com

Specific research into compounds structurally similar to this compound has yielded promising results. A study focused on the synthesis and analgesic activity of 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines, which are close analogs of known analgesic compounds epibatidine and tebanicline. nih.gov These newly synthesized analogs were evaluated for their analgesic effects in the mouse formalin model, a standard for assessing pain response. nih.gov This line of research underscores the potential of the dihydropyrrol-yl-pyridine scaffold as a basis for developing new analgesic agents. While direct studies on the antipyretic effects of this specific compound are not prominent, the anti-inflammatory properties often associated with analgesic compounds suggest this as a plausible area for future investigation.

Antidiabetic Activities

Derivatives of the pyrrolopyridine scaffold have shown notable potential in the management of diabetes through various mechanisms. Research has demonstrated that certain pyrrolopyridine derivatives can act as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. nih.gov Inhibiting these enzymes can help lower postprandial blood glucose levels, a key therapeutic strategy for managing type II diabetes. researchgate.net

In one study, a series of novel pyrrolopyridine-based thiazolotriazole analogs were synthesized and evaluated for their inhibitory potential against these enzymes. nih.gov Many of the synthesized compounds displayed significant inhibitory activity. For instance, the most potent analog in the series demonstrated strong inhibition of both α-amylase and α-glucosidase. nih.gov The structure-activity relationship and binding modes were further investigated using docking and enzymatic kinetics studies. nih.gov Additionally, these compounds were found to be non-toxic in 3T3 mouse fibroblast cell line assays. nih.gov

Furthermore, research on pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has shown that these compounds can effectively lower blood glucose levels by stimulating glucose uptake into muscle and fat cells, thereby increasing insulin sensitivity. mdpi.com

Table 1: Inhibitory Activity of Pyrrolopyridine-Based Thiazolotriazole Analogs

| Compound/Analog | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

|---|---|---|

| Analog 3 | 17.65 | 18.15 |

| Acarbose (Reference) | 11.98 | 12.79 |

Data sourced from a study on pyrrolopyridine-based thiazolotriazoles. nih.gov

Aldose Reductase (AR) Inhibitory Activity

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions found in diabetes, the increased activity of this pathway contributes to the development of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.gov Consequently, the inhibition of aldose reductase is considered a major therapeutic strategy to prevent or mitigate these complications.

While direct studies on this compound as an aldose reductase inhibitor are limited, research on related heterocyclic systems containing a pyrrole ring has been conducted. For example, a study on pyrrolylbenzothiazole derivatives identified them as aldose reductase inhibitors. nih.gov This suggests that the pyrrole moiety, a key component of the this compound structure, can be incorporated into scaffolds designed to inhibit this critical enzyme. The development of potent and selective aldose reductase inhibitors remains an active area of research, with numerous natural and synthetic compounds being investigated. nih.gov

Phosphodiesterase Type 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org The inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn mediates a variety of cellular functions, including the reduction of inflammation. frontiersin.org PDE4 inhibitors have been investigated for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. nih.govwikipedia.org

The pyrrolopyridine core is a recognized scaffold in the design of potent PDE4 inhibitors. A notable example is the compound Ronomilast (also known as ELB353), which is based on a 1H-pyrrolopyridine structure. nih.gov Ronomilast was developed for oral administration to treat pulmonary diseases and demonstrated high efficacy in preclinical models of lung inflammation. nih.gov

Table 2: PDE4 Inhibitory Activity of Ronomilast

| Compound | Target | IC₅₀ |

|---|---|---|

| Ronomilast (ELB353) | PDE4 | 3 nM |

Data sourced from a review of PDE4 inhibitors. nih.gov

The high potency of Ronomilast highlights the suitability of the pyrrolopyridine scaffold for interacting with the active site of the PDE4 enzyme. This provides a strong rationale for the exploration of other pyrrolopyridine derivatives, including this compound, as potential PDE4 inhibitors.

Modulation of Neuropeptide Y5 Receptor

The neuropeptide Y (NPY) system, and specifically the Y5 receptor subtype (NPY5R), plays a significant role in the regulation of energy homeostasis and appetite. As such, NPY5R has been identified as a key target for the development of anti-obesity therapeutics. google.com Antagonists of the NPY5R are sought after for their potential to reduce food intake and promote weight loss.

The development of NPY5R antagonists has involved a variety of chemical structures, with several patents covering compounds intended for this purpose. google.compatsnap.com While research has not specifically highlighted this compound, the broader class of pyridine-containing compounds has been a fruitful area for the discovery of NPY5R modulators. The exploration of heterocyclic scaffolds, including those containing pyridine and pyrrolidine rings, continues to be a central theme in the search for new and effective NPY5R antagonists.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

A foundational gap in the current body of research is the absence of well-documented, efficient, and scalable synthetic routes to 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. The ability to produce this compound in sufficient quantities is a prerequisite for comprehensive biological evaluation and further development. Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green and sustainable chemistry.

Potential avenues for exploration include:

Modern Cycloaddition Reactions: Visible-light-promoted formal (3+2) cycloadditions, which have been successfully used to synthesize substituted Δ1-pyrrolines, could be adapted for the construction of the dihydropyrrole ring system of the target molecule. nih.gov

Heterocyclic Ring Expansion: Methodologies involving the stereoselective, metal-free ring expansion of monocyclopropanated pyrroles have emerged as a powerful tool for creating functionalized six-membered heterocycles and could potentially be tailored for the synthesis of pyridine-pyrrolidine structures. nih.gov

Sustainable Synthesis Protocols: The development of synthetic protocols that utilize greener solvents, reduce the number of protection-deprotection steps, and employ catalytic rather than stoichiometric reagents is crucial. For instance, strategies developed for the sustainable synthesis of other pyridine-containing nucleic acid analogs could serve as a model for creating more environmentally benign pathways. nih.gov

Flow Chemistry: Continuous flow synthesis could offer significant advantages over traditional batch processing, including enhanced safety, better reaction control, and improved scalability, making it an attractive platform for the production of this compound.

The establishment of a robust and sustainable synthetic pathway is the critical first step that will unlock the potential for all subsequent research into the properties and applications of this compound.

Comprehensive Mechanistic Studies of Biological Activities

The biological activity profile of this compound is currently a scientific unknown. This stands in stark contrast to its isomer, myosmine (B191914), which has been the subject of numerous studies. thegoodscentscompany.com A significant research gap exists in the fundamental understanding of how this specific compound interacts with biological systems.

Future research should focus on:

Broad Initial Screening: The compound should be subjected to broad-based screening assays against diverse biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzyme families like kinases, to identify any primary biological activity.

Target Deconvolution: If initial screening yields positive results, subsequent studies must focus on identifying the specific molecular target(s) and elucidating the mechanism of action. Techniques such as thermal shift assays, affinity chromatography, and genetic knockdown experiments would be essential.

Comparative Isomer Analysis: A direct comparative study against myosmine would be highly informative, potentially revealing how the position of the nitrogen atom in the pyridine (B92270) ring (position 2 vs. position 3) influences target binding and biological function.

Investigation of Neurological Activity: Given that many 2-substituted pyridine analogs, such as 2-styryl-pyridines, have been identified as potent antagonists for specific receptor subtypes in the central nervous system (e.g., NMDA receptors), a primary area of investigation should be the neurological effects of this compound. chimia.ch

Without this foundational biological data, the potential of this compound remains purely speculative.

Development of Highly Selective and Potent Analogs

Following the identification of a confirmed biological activity, the next logical step is the initiation of a medicinal chemistry program to develop analogs with improved properties. The goal would be to systematically modify the parent structure to enhance potency, improve selectivity for the target, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

A structure-activity relationship (SAR) campaign would explore modifications at key positions. Based on established strategies for other pyridine-based scaffolds, hypothetical analogs could be designed to probe the chemical space around the core structure. nih.govacs.org

Interactive Table of Potential Analogs and Design Rationale

| Modification Site | Proposed Modification | Rationale |